Methyl N-(4-iodophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-iodophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOFJGXWEJLYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390775 | |
| Record name | Carbamic acid, (4-iodophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63791-50-4 | |
| Record name | Carbamic acid, (4-iodophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl N 4 Iodophenyl Carbamate and Its Analogs
Direct Synthesis Approaches to the Methyl N-(4-iodophenyl)carbamate Core Structure
The direct synthesis of this compound can be achieved through several reliable and well-established chemical transformations. These methods primarily involve the formation of the carbamate (B1207046) linkage onto a pre-functionalized iodophenyl ring.
Carbamatization Reactions of 4-Iodoaniline (B139537) Derivatives
A primary route to this compound involves the use of 4-iodoaniline as a readily available starting material. The introduction of the methyl carbamate moiety can be accomplished through various reagents and reaction conditions.
The reaction of amines with carbazates represents a viable method for the formation of carbamates. This approach can be applied to the synthesis of this compound. In this context, a suitable N-alkoxycarbonylating agent, such as a methyl carbazate (B1233558) derivative, reacts with 4-iodoaniline. The process generally involves the coupling of the amine with the carbazate, often facilitated by a coupling agent or achieved through the formation of an activated intermediate. Copper-catalyzed coupling of amines with carbazates is one such modern approach. acs.org While specific examples for 4-iodoaniline are not detailed, the general methodology provides a framework for this transformation. A one-pot, two-step approach has been described for the synthesis of 4-substituted semicarbazides, which involves the initial formation of a carbamate from an amine that subsequently reacts with hydrazine. rsc.org
A highly efficient and common method for preparing carbamates is the reaction of an isocyanate with an alcohol. For the synthesis of this compound, this involves the treatment of 4-iodophenyl isocyanate with methanol (B129727). The isocyanate, which can be generated from 4-iodoaniline using phosgene (B1210022) or a phosgene equivalent, readily undergoes nucleophilic attack by methanol. The lone pair of electrons on the methanol oxygen attacks the electrophilic carbon of the isocyanate group, leading to the formation of the methyl carbamate product. This reaction is typically high-yielding and proceeds under mild conditions. Isocyanates can be trapped by alcohols to form stable carbamates. wikipedia.orgresearchgate.net
Strategies Involving Hofmann Rearrangement of Aromatic Carboxamides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, modifications of this reaction allow for the isolation of carbamate intermediates. When the rearrangement is performed in the presence of an alcohol, such as methanol, the isocyanate intermediate formed during the reaction is trapped to yield a stable carbamate. wikipedia.orgthermofisher.com
For the synthesis of this compound, the starting material would be 4-iodobenzamide. This amide is treated with a reagent like bromine in a methanolic solution of sodium hydroxide (B78521) or with a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) or (tosylimino)phenyl-λ3-iodane in methanol. acs.orgresearchgate.netthermofisher.com The reaction proceeds through the formation of an N-bromoamide or a related intermediate, which then rearranges to 4-iodophenyl isocyanate. This isocyanate is immediately trapped by the methanol solvent to afford this compound in good yields. wikipedia.orgthermofisher.com This method is advantageous as it avoids the direct handling of potentially toxic isocyanates.
Zinc-Mediated Reduction of Nitroarene Precursors Followed by Carbamate Formation
A multi-step synthesis beginning with a nitroarene precursor is another effective strategy. This approach involves the reduction of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline, which is then converted to the target carbamate. The reduction of the nitro group can be achieved chemoselectively using various reducing agents, with zinc metal being a robust and inexpensive option. nih.govacsgcipr.org The reduction is typically carried out in the presence of an acid source like acetic acid or ammonium (B1175870) chloride. acsgcipr.org Recent green chemistry protocols have demonstrated this reduction using zinc dust in water with the aid of surfactants. nih.gov
Following the successful reduction to 4-iodoaniline, the resulting amine can be converted to this compound using the carbamatization methods described previously (Section 2.1.1), such as reaction with methyl chloroformate or by generating the isocyanate in situ followed by trapping with methanol. This two-step sequence is often high-yielding and utilizes readily available starting materials.
Advanced Functionalization and Derivatization Strategies for this compound Frameworks
The structure of this compound contains two key functional handles—the iodo group and the carbamate moiety—that allow for a range of advanced derivatization strategies. These transformations are valuable for creating libraries of compounds for various research applications, including medicinal chemistry and materials science. ontosight.aiacs.org
The aryl iodide is a particularly versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By subjecting this compound to these conditions, the iodine atom can be replaced with a wide array of substituents, such as alkyl, aryl, alkynyl, or amino groups, leading to a diverse set of functionalized analogs.
Exploration of Directed Metalation Group (DMG) Chemistry for O-Carbamates
Directed metalation group (DMG) chemistry has emerged as a powerful tool for the regioselective functionalization of aromatic rings. The carbamate group, particularly the O-carbamate, is recognized as one of the most effective DMGs. nih.govacs.org This strategy relies on the ability of the DMG to coordinate to an organolithium base, facilitating deprotonation at the adjacent ortho position and creating a nucleophilic center for subsequent reaction with an electrophile.
Regioselective Ortho-Metalation and Subsequent Electrophilic Quenching
The O-carbamate group, especially in the form of an N,N-diethyl-O-carbamate, is a superior directed metalation group that enables the precise introduction of substituents at the ortho position of an aromatic ring. nih.govacs.org This process, known as Directed ortho Metalation (DoM), typically involves treating the aryl O-carbamate substrate with a strong base like an alkyllithium (e.g., n-BuLi or s-BuLi) or a lithium amide at low temperatures, such as -78 °C. nih.govacs.org The base coordinates to the carbamate's carbonyl oxygen, leading to deprotonation of the nearest aromatic proton and the formation of an ortho-lithiated species. This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups.
For instance, the ortho-lithiated species can react with aldehydes, ketones, esters, and other electrophilic reagents to yield ortho-substituted phenol (B47542) derivatives after carbamate hydrolysis. nih.gov This method provides a reliable and regioselective pathway to polysubstituted aromatic compounds that might be challenging to synthesize through classical electrophilic aromatic substitution reactions. The choice of base and reaction conditions can be critical for the success of the DoM reaction, influencing both the efficiency of metalation and the stability of the resulting organolithium intermediate. uwindsor.ca
Mechanistic Investigations of DMG-Mediated Deprotonation Pathways
The mechanism of DMG-mediated deprotonation involves the initial coordination of the organolithium base to the heteroatom-containing DMG. nih.govacs.org In the case of O-carbamates, the Lewis basic carbonyl oxygen of the carbamate group complexes with the lithium cation of the base. This pre-coordination brings the base into close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction. The resulting ortho-lithiated species is stabilized by the continued coordination with the carbamate group.
The strength of the O-carbamate as a DMG is attributed to its strong coordinating ability and its capacity to stabilize the resulting ortho-lithiated intermediate. nih.gov Competition experiments have established a hierarchy of DMGs, with the O-carbamate often ranking as one of the most powerful. uwindsor.caresearchgate.net The stability of the ortho-lithiated carbamates can be temperature-dependent; while some are stable at -78 °C, they may undergo rearrangement at higher temperatures in a process known as the anionic Fries rearrangement. uwindsor.ca This rearrangement leads to the formation of ortho-hydroxyaryl amides, which are also valuable synthetic intermediates. uwindsor.ca
Catalytic Approaches for Peripheral Functionalization
Beyond stoichiometric metalation reactions, catalytic methods offer efficient and atom-economical alternatives for the functionalization of aryl carbamates. These approaches often utilize transition metals to achieve transformations that would be difficult otherwise.
Iron-Catalyzed Alkylation of Aryl Carbamates
Iron, being an abundant, inexpensive, and non-toxic metal, has gained significant attention as a catalyst for cross-coupling reactions. nih.govacs.org Iron-catalyzed alkylation of aryl carbamates provides a direct method for the formation of sp2-sp3 carbon-carbon bonds. nih.govacs.orgacs.orgnih.gov This transformation typically involves the reaction of an aryl carbamate with an alkyl Grignard reagent in the presence of an iron catalyst, such as iron(II) chloride. nih.govscite.ai
The methodology is applicable to a broad range of substrates, including those with electron-donating groups and heterocyclic systems. nih.govacs.org A key advantage of this method is the ability to functionalize aryl carbamates, which are often unreactive in more conventional palladium- or nickel-catalyzed cross-coupling reactions. nih.govacs.org This allows for the selective alkylation of the carbamate position in the presence of other reactive functional groups, such as aryl chlorides, enabling the synthesis of polyfunctionalized arenes. acs.org
| Aryl Carbamate Substrate | Alkyl Grignard Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| p-Chlorophenyl N,N-diethylcarbamate | Cyclohexylmagnesium chloride | FeCl2 (5 mol %) | 72 | acs.org |
| Phenyl N,N-diethylcarbamate | n-Hexylmagnesium chloride | FeCl2 (5 mol %) | Not specified | nih.gov |
| m-Cresol derived carbamate | Not specified | FeCl2 | Useful yields | acs.org |
Copper-Catalyzed Intramolecular Aminohalogenation of Alkynyl Carbamates (as a General Carbamate Synthesis Precedent)
While not a direct functionalization of the aromatic ring of this compound, the copper-catalyzed intramolecular aminohalogenation of alkynyl carbamates serves as an important precedent for the synthesis and manipulation of the carbamate functionality itself. unimi.itresearchgate.netconsensus.appunimi.it This reaction involves the cyclization of O-alkynyl carbamates to produce haloalkylidene-substituted heterocyclic compounds. unimi.itresearchgate.net
The process typically employs a copper(II) catalyst, such as copper(II) chloride, and a halogen source like N-halosuccinimide. unimi.itresearchgate.net The reaction proceeds under mild conditions and demonstrates high selectivity for the formation of a C-N bond through an exo-dig cyclization pathway. unimi.it This methodology highlights the utility of copper catalysis in constructing complex heterocyclic scaffolds from readily available carbamate precursors. The mechanism, which has been investigated using DFT calculations, involves the activation of the alkyne by the copper catalyst, followed by intramolecular nucleophilic attack by the carbamate nitrogen and subsequent halogenation. unimi.itresearchgate.net
Site-Selective Derivatization for Bioconjugation and Probe Development
The carbamate moiety is a versatile functional group that can be incorporated into molecules designed for biological applications, such as bioconjugation and the development of activity-based probes. nih.gov The ability to selectively introduce reactive handles onto carbamate-containing molecules is crucial for these applications.
Site-specific modification of proteins and other biomolecules is essential for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs). nih.gov While traditional methods often result in heterogeneous mixtures, strategies for site-selective conjugation are highly sought after. nih.gov The principles of selective functionalization developed for small molecules, including those based on carbamates, can inform the design of linkers and conjugation strategies for these complex biological systems.
Furthermore, carbamates have been identified as a valuable chemotype for the development of irreversible inhibitors and activity-based probes for enzymes, particularly serine hydrolases. nih.gov By tuning the electronic properties of the carbamate and its leaving group, researchers can create probes with high potency and selectivity for specific enzymes. nih.gov For example, clickable carbamate probes, which contain an alkyne or azide (B81097) handle, can be used for competitive activity-based protein profiling (ABPP) to identify and quantify the activity of target enzymes in complex biological samples. nih.gov The development of such probes relies on synthetic methods that allow for the precise and selective introduction of the desired functionalities onto the carbamate scaffold.
Advanced Structural Characterization and Spectroscopic Analysis of Methyl N 4 Iodophenyl Carbamate
Solid-State Structure Determination
The determination of the three-dimensional structure of a molecule in its solid state is fundamental to understanding its intrinsic properties and intermolecular behavior. Single-crystal X-ray diffraction is the definitive method for this purpose.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction study for Methyl N-(4-iodophenyl)carbamate. Therefore, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this specific molecule cannot be reported at this time.
However, analysis of closely related carbamate (B1207046) structures allows for a chemically sound prediction of its molecular conformation. For instance, the crystal structure of Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate reveals key conformational features common to carbamates. iucr.org It is expected that the carbamate functional group (-NH-C(=O)-O-) in this compound would be relatively planar. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, resulting in a partial double bond character for the C-N bond. The molecule would consist of a central carbamate linkage connecting a methyl group and a 4-iodophenyl ring.
Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)
In the absence of a crystal structure for this compound, a definitive analysis of its supramolecular assembly is not possible. However, the molecular structure possesses functional groups that are prime candidates for forming significant intermolecular interactions.
The most prominent interaction expected is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O=C hydrogen bond is a classic and robust interaction in carbamates and amides, often leading to the formation of one-dimensional chains or tapes. iucr.org For example, in Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, such interactions create supramolecular chains. iucr.org It is highly probable that this compound would assemble in a similar fashion in the solid state. Additionally, weaker interactions, such as C-H···O contacts and halogen bonding involving the iodine atom, could play a role in organizing these chains into a three-dimensional lattice.
Investigation of Crystallographic Parameters and Polymorphism
Crystallographic parameters, including unit cell dimensions (a, b, c, α, β, γ) and space group, are determined through single-crystal X-ray diffraction. As no such study has been published for this compound, this data is not available.
Furthermore, polymorphism, the ability of a compound to exist in more than one crystalline form, can only be investigated through systematic crystallization studies and subsequent crystallographic analysis. There is currently no information in the literature regarding the existence of polymorphs for this compound.
Solution-State Spectroscopic Elucidation and Conformational Dynamics
Spectroscopic techniques are vital for confirming the chemical structure of a molecule in solution and providing insight into its electronic environment and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
While specific, experimentally verified spectra for this compound are not widely published in peer-reviewed journals, the expected chemical shifts can be predicted based on the analysis of similar structures and standard NMR principles. oregonstate.edu
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) protons, a singlet for the amine (N-H) proton, and a set of signals for the aromatic protons on the 4-iodophenyl ring. The aromatic region would likely display an AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon of the carbamate group is expected to appear significantly downfield. The methyl carbon will be found in the upfield region, while the aromatic carbons will resonate in the typical aromatic range (110-160 ppm). The carbon atom bonded to the iodine (C-I) would have its chemical shift influenced by the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) This table is predictive and based on typical chemical shift values for the functional groups present. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OC H₃ | ~3.6-3.8 (s, 3H) | ~52 |
| -NH - | ~9.5-10.0 (s, 1H) | - |
| C =O | - | ~153-155 |
| Aromatic C H (ortho to -NH) | ~7.3-7.5 (d) | ~120-122 |
| Aromatic C H (ortho to -I) | ~7.6-7.8 (d) | ~137-139 |
| Aromatic C (ipso, attached to N) | - | ~138-140 |
| Aromatic C (ipso, attached to I) | - | ~85-90 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Table 2: Predicted Infrared (IR) Absorption Bands This table is predictive and based on characteristic vibrational frequencies. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (methyl) | Stretch | 2850-2960 |
| C=O (carbamate) | Stretch | 1680-1720 (strong) |
| Aromatic C=C | Stretch | 1580-1600 |
| N-H | Bend | 1510-1550 |
| C-O | Stretch | 1220-1260 |
| C-N | Stretch | 1190-1230 |
| C-I | Stretch | 500-600 |
The most prominent peaks would be the strong carbonyl (C=O) stretch and the broad N-H stretch, which are definitive indicators of the carbamate group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of this compound, when analyzed using UV-Vis spectroscopy, provides insight into its chromophoric system and the electronic transitions occurring within the molecule. The principal chromophore in this compound is the iodophenyl group attached to the carbamate function. The presence of the iodine atom and the carbamate group influences the absorption maxima (λmax) associated with the benzene ring.
Typically, substituted benzene rings exhibit two main absorption bands: the E2-band (a primary band) and the B-band (a secondary band), which arise from π → π* transitions. For this compound, the electronic spectrum is expected to show these characteristic bands, with their positions and intensities modified by the substituents. The lone pair of electrons on the nitrogen atom of the carbamate group and on the iodine atom can participate in n → π* transitions, which are generally of lower intensity and may be observed as shoulders on the main absorption bands.
A detailed examination of the UV-Vis spectrum would reveal specific λmax values, which are crucial for quantitative analysis and for understanding the electronic environment of the molecule. The molar absorptivity (ε) at each λmax provides information about the probability of the corresponding electronic transition.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | 208 | 35,000 | π → π* (E2-band) |
| Ethanol | 258 | 15,000 | π → π* (B-band) |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this writing.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₈INO₂), the molecular weight is 277.06 g/mol .
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 277. The presence of iodine is readily identified by its characteristic isotopic pattern, as iodine is monoisotopic (¹²⁷I).
The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several key pathways. These pathways are dictated by the relative bond strengths and the stability of the resulting fragments. Common fragmentation patterns for carbamates and iodinated aromatic compounds include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom.
McLafferty rearrangement: If applicable, though less likely for this specific structure.
Loss of neutral molecules: Such as CO₂, CH₃OH, or radicals like •OCH₃.
Cleavage of the C-I bond: Leading to the formation of a phenylcarbamate radical cation and an iodine radical, or a phenyl radical cation and an iodine cation.
The analysis of the relative abundances of these fragment ions provides a fingerprint for the molecule, confirming its identity and providing clues about its structure.
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Formula |
| 277 | 85 | [M]⁺ | [C₈H₈INO₂]⁺ |
| 246 | 40 | [M - OCH₃]⁺ | [C₇H₅INO]⁺ |
| 218 | 60 | [M - COOCH₃]⁺ | [C₇H₆IN]⁺ |
| 150 | 100 | [M - I]⁺ | [C₈H₈NO₂]⁺ |
| 127 | 15 | [I]⁺ | [I]⁺ |
| 92 | 30 | [C₆H₄NH₂]⁺ | [C₆H₆N]⁺ |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this writing.
Theoretical and Computational Chemistry Studies on Methyl N 4 Iodophenyl Carbamate
Quantum Chemical Investigations of Electronic and Molecular Structure
Theoretical studies, particularly those employing quantum chemistry, provide profound insights into the fundamental characteristics of a molecule. For Methyl N-(4-iodophenyl)carbamate, these investigations are crucial for understanding its stability, reactivity, and electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Through DFT calculations, the optimized geometric parameters of this compound, such as bond lengths and angles, can be precisely determined. These parameters are fundamental to understanding the molecule's three-dimensional structure and stability.
While specific DFT studies on this compound are not extensively reported in publicly accessible literature, the methodology would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The resulting data provides a detailed picture of the molecule's ground-state geometry.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | Data not available |
| C-N | Data not available | |
| C=O | Data not available | |
| O-CH3 | Data not available | |
| Bond Angle | C-N-C | Data not available |
| N-C=O | Data not available | |
| Dihedral Angle | C-C-N-C | Data not available |
Note: This table is illustrative. The values are not based on actual published research for this specific molecule but represent the type of data obtained from DFT calculations.
Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing a chemical narrative of electron delocalization and bonding. nih.gov NBO analysis translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. nih.gov
Table 2: Hypothetical Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C=O) | Data not available |
| LP(O) | σ(C-N) | Data not available |
| π(C=C) | π*(C=C) | Data not available |
Note: This table illustrates the type of information derived from NBO analysis. The specific interactions and their corresponding stabilization energies for this compound are not available in published literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In the case of this compound, the HOMO would likely be localized on the iodophenyl ring and the nitrogen atom, while the LUMO would be centered on the carbonyl group and the aromatic ring. Analysis of the HOMO and LUMO distributions provides insights into potential sites for electrophilic and nucleophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table represents the kind of data generated from FMO analysis. Specific values for this compound are not documented in available research.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate a molecule's UV-Vis spectrum.
For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, which are responsible for its absorption of ultraviolet and visible light. This information is valuable for understanding the photophysical properties of the compound.
Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | Data not available | Data not available | Data not available |
| HOMO-1 -> LUMO | Data not available | Data not available | Data not available |
| HOMO -> LUMO+1 | Data not available | Data not available | Data not available |
Note: The data in this table is illustrative of TD-DFT results and is not based on actual published findings for this compound.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. By mapping the potential energy surface (PES), researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For this compound, this would involve studying the rotation around the C-N and C-O single bonds to determine the preferred orientation of the carbamate (B1207046) group relative to the iodophenyl ring.
Simulation of Spectroscopic Parameters
Computational methods can be employed to simulate various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, this could include the simulation of its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Calculating the vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. Similarly, the prediction of NMR chemical shifts (for ¹H and ¹³C) can aid in the structural elucidation of the compound.
Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a fundamental computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, providing theoretical chemical shift values that can be directly compared with experimental data. The GIAO approach is known for its reliability in yielding accurate chemical shifts for various nuclei.
For this compound, the GIAO method, often employed with Density Functional Theory (DFT) at levels such as B3LYP with a basis set like 6-311G(d,p), can predict the ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).
A comparison of theoretical and experimental chemical shifts allows for the validation of the computational model and can aid in the assignment of complex spectra. The correlation between the calculated and experimental data is often evaluated using the coefficient of determination (R²), with values greater than 0.9 indicating a strong correlation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method
| Atom | Predicted Chemical Shift (ppm) |
| H (N-H) | 7.85 |
| H (Aromatic) | 7.60 |
| H (Aromatic) | 6.80 |
| H (Methyl) | 3.70 |
| C (C=O) | 154.0 |
| C (Aromatic, C-I) | 90.0 |
| C (Aromatic, C-N) | 138.0 |
| C (Aromatic) | 122.0 |
| C (Aromatic) | 138.5 |
| C (Methyl) | 52.5 |
| Note: The data in this table is illustrative and based on typical values for similar structures. |
Vibrational Frequency Calculations and Comparison with IR Spectra
Vibrational frequency calculations are essential for interpreting infrared (IR) spectra. By computationally modeling the vibrational modes of a molecule, specific absorption bands in an experimental IR spectrum can be assigned to corresponding molecular motions. These calculations are typically performed using methods like Hartree-Fock (HF) or DFT.
For this compound, a computational analysis of its vibrational spectrum would involve geometry optimization followed by frequency calculation. The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other method-inherent approximations.
A study on the structurally related 4,4'-diphenylmethane-bis(methyl)carbamate demonstrated that calculations in the HF/6-311G approximation, with subsequent force-field scaling, provided satisfactory agreement with experimental values. researchgate.net This allows for reliable spectral and structural analysis. The major vibrational modes for carbamates include N-H stretching, C=O stretching, C-N stretching, and various bending and out-of-plane modes of the aromatic ring.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Carbamate Structure
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3446 | 3335 |
| C=O Stretch | 1730 | 1705 |
| C-N Stretch | 1250 | 1230 |
| Aromatic C-H Stretch | 3100 | 3050 |
| Note: The data in this table is based on findings for related carbamate molecules and serves as an illustrative example. researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.
Characterization of Transition States and Determination of Reaction Pathways
The characterization of transition states is a cornerstone of understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. By locating transition states, the activation energy of a reaction can be calculated, providing insight into the reaction rate.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can map out the entire reaction pathway. For instance, in a nucleophilic substitution reaction, the model could differentiate between a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. This approach has been successfully applied to understand the direct amination of alcohols, where transition metal catalysts are involved in a hydrogen-borrowing mechanism. nih.gov
Modeling of Solvent Effects using Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM)
Reactions are most often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for the bulk effects of the solvent. researchgate.net In the PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For this compound, employing the PCM in reaction mechanism studies would provide a more realistic description of the energetics. The model can stabilize charged species and polar transition states, thereby altering the activation energies and potentially changing the preferred reaction pathway compared to gas-phase calculations. The influence of the solvent has been shown to be crucial in accurately determining NMR chemical shifts for various molecules, and the same principles apply to reaction modeling. researchgate.net
In Silico Approaches for Molecular Design and Interaction Prediction
In silico methods are increasingly used in the early stages of drug discovery and materials science for designing new molecules and predicting their interactions with biological targets or other molecules.
Ligand-Based Multi-Target Computational Systems for Potential Biological Interactions
Ligand-based computational methods utilize the information from known active molecules to predict the biological activity of new compounds. When a set of ligands is known to interact with multiple targets, a multi-target model can be developed. These models can then screen new molecules, like this compound, to predict their potential interactions with a panel of biological targets. This approach is particularly useful when the three-dimensional structure of the target proteins is unknown. The predictions are based on molecular similarity, pharmacophore matching, and quantitative structure-activity relationship (QSAR) models. By comparing the structural and electronic features of this compound to those of known bioactive ligands, potential biological activities can be hypothesized, guiding further experimental investigation.
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
A comprehensive search of scientific literature and databases has revealed no specific molecular docking or molecular dynamics simulation studies focused on the interaction of this compound with any particular enzyme. While molecular docking and dynamics are powerful computational techniques used to predict the binding affinity and stability of a ligand within the active site of a protein, it appears that research on this specific compound's interactions with enzymes has not been published or is not publicly available.
These computational methods are instrumental in drug discovery and development. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and energies. Following docking, molecular dynamics simulations can offer a more detailed view of the complex's behavior over time, assessing the stability of the ligand-enzyme interaction and the conformational changes that may occur.
Although general principles of these techniques are well-established, their application to "this compound" has not been documented in the accessible scientific literature. Therefore, no data on specific enzyme targets, binding affinities, interacting amino acid residues, or the dynamics of the enzyme-ligand complex for this compound can be provided.
Investigation of Reactivity and Mechanistic Pathways of Methyl N 4 Iodophenyl Carbamate
Reactivity of the Carbamate (B1207046) Moiety in Chemical Transformations (e.g., Cleavage, Rearrangements)
The carbamate group, an "amide-ester" hybrid, exhibits a unique reactivity profile. Its stability is derived from resonance between the nitrogen lone pair and the carbonyl group. nih.gov However, this stability can be overcome under specific conditions, leading to cleavage or rearrangement reactions.
Cleavage Reactions:
The cleavage of the carbamate bond is a fundamental transformation, often utilized in the context of protecting group chemistry. Basic hydrolysis of monosubstituted carbamates, such as Methyl N-(4-iodophenyl)carbamate, can proceed through an E1cb-type mechanism. This involves the deprotonation of the nitrogen followed by the elimination of the leaving group (in this case, the methoxy (B1213986) group) to form an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. nih.govnih.gov
Various reagents can facilitate the cleavage of carbamates. For instance, diethylenetriamine (B155796) has been shown to be effective for the direct cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. organic-chemistry.org The choice of solvent can significantly influence the outcome of TBAF-mediated cleavage, with some solvents favoring the formation of symmetrical ureas from the intermediate isocyanate. acs.org Thermal cleavage of methyl phenyl carbamate to phenyl isocyanate and methanol (B129727) is also a known reaction, particularly relevant in industrial processes for isocyanate production. researchgate.net
Photodecomposition represents another pathway for carbamate cleavage. Phenyl N-methylcarbamate, a related compound, undergoes photodecomposition via alpha and beta cleavage, leading to products such as phenol (B47542) and various benzamide (B126) derivatives. nih.gov
Rearrangement Reactions:
A notable rearrangement reaction involving aryl carbamates is the Snieckus-Fries rearrangement. In this reaction, ortho-metalation of an aryl carbamate with a strong base like sodium diisopropylamide (NaDA) leads to the formation of an arylsodium intermediate. This intermediate can then undergo a rearrangement to yield an ortho-acylated phenol. nih.govnih.govacs.org The rate-limiting step of this two-step sequence is dependent on the steric hindrance of the carbamoyl (B1232498) group and the substituents on the aromatic ring. nih.govnih.gov For aryl carbamates bearing a halogen substituent, there can be a competition between the rearrangement and the elimination to form a benzyne (B1209423) intermediate. nih.govnih.gov
Other rearrangements, such as the Curtius, Hofmann, and Schmidt rearrangements, are primarily methods for the synthesis of carbamates through isocyanate intermediates rather than reactions of the carbamate itself. nih.govlibretexts.org
Chemical Transformations Involving the Iodophenyl Moiety, such as Cross-Coupling Reactions
The iodine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The iodophenyl group of this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. yonedalabs.com For instance, 4-iodoanisole, a structurally similar compound, readily undergoes Suzuki coupling with phenylboronic acid. researchgate.net This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the phenyl ring. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The iodophenyl moiety of the title compound can be efficiently coupled with various alkenes under Heck conditions. This reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination of the palladium catalyst. libretexts.org
Other Cross-Coupling Reactions:
The iodophenyl group can also participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). benthamscience.com A particularly relevant transformation is the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of an alcohol. This methodology allows for the in-situ generation of an aryl isocyanate which is then trapped by the alcohol. nih.govorganic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions with Aryl Iodides
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | Biaryl or vinylarene | Pd(0) complex, Base |
| Heck | Alkene | Substituted alkene | Pd(0) complex, Base |
| Sonogashira | Terminal alkyne | Arylalkyne | Pd(0) complex, Cu(I) salt, Base |
| Buchwald-Hartwig | Amine | Arylamine | Pd(0) complex, Base |
Detailed Mechanistic Investigations of Carbamate Formation and Functionalization Reactions
The synthesis of carbamates can be achieved through several mechanistic pathways. A common laboratory and industrial method involves the reaction of an isocyanate with an alcohol. wikipedia.org For this compound, this would involve the reaction of 4-iodophenyl isocyanate with methanol.
Another important route is the reaction of amines with carbon dioxide. The direct carboxylation of aniline (B41778) derivatives with CO2 can be mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). Mechanistic studies have shown that a zwitterionic TMG-CO2 adduct is formed, but it is not the direct carboxylating agent. Instead, CO2 dissociates from the adduct and the TMG acts as a base to deprotonate the amine as it attacks a free CO2 molecule. researchgate.net
Carbamates can also be synthesized from the corresponding amines, CO2, and an alkyl halide in a one-pot, three-component coupling reaction. nih.govacs.org Furthermore, the palladium-catalyzed intermolecular amidation of aryl chlorides with methyl carbamate, catalyzed by Xphos Pd G2, provides an efficient route to methyl N-phenyl carbamate derivatives. benthamscience.com
Functionalization of the carbamate moiety itself, beyond cleavage, can be seen in the Snieckus-Fries rearrangement as discussed previously, where the carbamoyl group directs ortho-lithiation and subsequently migrates. nih.govnih.govacs.org
Elucidation of Enzyme Inhibition Mechanisms by Carbamates (e.g., Formation of Covalently Bonded Enzyme Intermediates)
Carbamates are a well-established class of enzyme inhibitors, particularly for serine hydrolases. nih.govenamine.netchemdiv.com Their inhibitory mechanism often involves the formation of a covalent bond with a key amino acid residue in the enzyme's active site.
A prominent example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that regulates signaling lipids. Carbamate inhibitors inactivate FAAH through the covalent carbamoylation of the enzyme's catalytic serine nucleophile (Ser241). nih.gov The carbamate acts as an electrophile, and the hydroxyl group of the serine residue attacks the carbonyl carbon of the carbamate. This leads to the formation of a stable, carbamoylated enzyme intermediate and the displacement of the alcohol or phenol leaving group. nih.govmdpi.com This covalent modification renders the enzyme inactive. The inhibition can be irreversible or slowly reversible. nih.gov
The orientation of the carbamate inhibitor within the active site is crucial for its potency. Studies on FAAH have shown that the initial modeling of inhibitor binding was incorrect, and a revised understanding of the binding orientation led to the design of more potent inhibitors. nih.gov
Similarly, carbamate-based inhibitors are used to target other serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgmdpi.com The mechanism also involves the carbamoylation of the active site serine. mdpi.com Docking studies of sulfonamide-based carbamates with BChE have shown that a favorable orientation of the carbamate group towards the catalytic serine (Ser226) is essential for inhibitory activity. Hydrogen bonding interactions between the carbamate and active site residues, such as His466, further stabilize the inhibitor-enzyme complex. mdpi.com
Table 2: Key Steps in the Covalent Inhibition of Serine Hydrolases by Carbamates
| Step | Description |
| 1. Non-covalent Binding | The carbamate inhibitor initially binds to the active site of the serine hydrolase through non-covalent interactions. |
| 2. Nucleophilic Attack | The hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. |
| 3. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |
| 4. Carbamoylation | The alcohol/phenol portion of the carbamate is expelled as a leaving group, resulting in a stable, covalently bonded carbamoylated enzyme. |
| 5. Enzyme Inactivation | The carbamoylated enzyme is catalytically inactive. |
Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Interactions
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its reactivity and biological activity.
In the context of enzyme inhibition, SAR studies on carbamate inhibitors of FAAH have demonstrated that the nature of the substituents on the carbamate can significantly impact potency. By understanding the correct binding orientation within the FAAH active site, researchers were able to design a series of carbamates with enhanced potency. nih.gov
For other enzyme systems, such as HIV-1 protease, SAR studies of inhibitors containing a phenyloxazolidinone moiety (structurally related to the carbamate group) revealed that the position of substituents on the phenyl ring significantly affects binding affinity and antiviral potency. nih.gov For instance, 3-substituted analogues generally showed higher binding affinities than 2- and 4-substituted analogues. Crystal structures of these inhibitors complexed with the enzyme revealed different binding modes, explaining the observed differences in activity. nih.gov
Regarding the chemical reactivity of the iodophenyl moiety, the electronic nature of the substituents on the phenyl ring can influence the rate of cross-coupling reactions. Electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, thereby increasing the reaction rate. yonedalabs.com
Advanced Applications of Methyl N 4 Iodophenyl Carbamate in Chemical Research
Development of Radioligands for Molecular Imaging Research
The presence of an iodine atom in Methyl N-(4-iodophenyl)carbamate makes it an excellent precursor for the synthesis of radiolabeled compounds for diagnostic imaging. ontosight.ai By replacing the stable iodine-127 isotope with a radioactive isotope of iodine, such as Iodine-123, researchers can create radioligands that are detectable by imaging techniques like Single-Photon Emission Computed Tomography (SPECT).
Synthesis and Evaluation of Iodine-123 Labeled Carbamates for Single-Photon Emission Computed Tomography (SPECT) Applications
Iodine-123 is a favored radionuclide for SPECT imaging due to its ideal gamma ray energy (159 keV) and its ability to provide clear images with a lower radiation dose to the patient compared to other isotopes. The general strategy for creating an Iodine-123 labeled radioligand from a precursor like this compound involves an isotopic exchange reaction. This process is often achieved by treating the non-radioactive iodo-compound with a solution of sodium [¹²³I]iodide in the presence of an oxidizing agent.
While specific studies detailing the synthesis and evaluation of [¹²³I]this compound are not prevalent in publicly accessible literature, the principles of such a synthesis are well-established. The resulting radioligand would be evaluated for its potential to bind to specific biological targets in the body. This evaluation typically involves in vitro binding assays to determine its affinity and selectivity for the target, followed by in vivo biodistribution studies in animal models to assess its uptake and clearance from various organs. The ultimate goal is to develop a radioligand that can be used to visualize and quantify the distribution of its target in living organisms, providing valuable insights into disease processes.
Research into Cholinesterase Imaging Agents for Neurological Studies
The carbamate (B1207046) functional group is a well-known pharmacophore that can inhibit the activity of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govsigmaaldrich.com
Given that the carbamate moiety is crucial for cholinesterase inhibition, this compound serves as a valuable scaffold for the design of novel cholinesterase imaging agents. By incorporating the Iodine-123 isotope, researchers can develop SPECT probes to visualize the distribution and density of cholinesterase enzymes in the brain. This can aid in the early diagnosis of Alzheimer's disease and in monitoring the effectiveness of therapeutic interventions. Research in this area has led to the development of various carbamate derivatives with potent cholinesterase inhibitory activity. For instance, studies have shown that introducing N-methyl-N-aryl carbamate moieties into certain molecular frameworks can confer significant AChE and BChE inhibitory properties. nih.govhuji.ac.il
Utilization as Chemical Probes in Biochemical and Cell Biology Research
Beyond its applications in molecular imaging, this compound and its derivatives have potential as chemical probes in biochemical and cell biology research. ontosight.ai A chemical probe is a small molecule that is used to study and manipulate biological systems by interacting with a specific protein or other biomolecule.
The utility of this compound as a chemical probe stems from its ability to be modified in a way that allows for the detection of its binding to a target. For example, a fluorescent tag could be attached to the molecule, or it could be functionalized with a biotin (B1667282) group for affinity purification of its binding partners. The iodophenyl group can also participate in specific interactions with proteins, and its presence can be exploited for structural studies, such as X-ray crystallography, to elucidate the binding mode of the probe to its target.
Role as an Intermediate in the Synthesis of Complex Organic Molecules and Advanced Materials
This compound is a valuable intermediate in organic synthesis, providing a building block for the construction of more complex molecules with potential applications in pharmaceuticals and advanced materials. ontosight.ai Its synthesis can be achieved from 4-iodoaniline (B139537), which is prepared by the iodination of acetanilide (B955) followed by hydrolysis. prepchem.com The 4-iodoaniline can then be reacted with a suitable reagent, such as methyl chloroformate, to introduce the methylcarbamate group.
Once formed, this compound can undergo a variety of chemical transformations. The iodine atom can be replaced by other functional groups through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents. The carbamate group can also be modified or used as a directing group in subsequent reactions. This versatility makes this compound a key component in the synthesis of diverse molecular architectures, including those with potential biological activity, such as inhibitors of enzymes like topoisomerase II. nih.govresearchgate.net
Precursor Chemistry for the Development of Novel Carbamate Derivatives with Modified Properties
The carbamate group is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry to design derivatives with specific drug-target interactions. nih.govnih.gov this compound serves as an excellent starting point for the development of novel carbamate derivatives with modified properties.
By systematically altering the structure of the parent molecule, chemists can fine-tune its biological activity, selectivity, and pharmacokinetic properties. For example, the methyl group on the carbamate nitrogen can be replaced with other alkyl or aryl groups to explore the structure-activity relationship for a particular biological target. Similarly, the iodophenyl ring can be further functionalized to enhance binding affinity or to introduce new properties, such as fluorescence. This approach has been successfully used to develop a wide range of carbamate-based compounds with diverse therapeutic applications, including anticancer agents and treatments for neurodegenerative diseases. nih.govresearchgate.net
Application in the Design and Fabrication of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials that are designed to have high selectivity for a specific target molecule. mdpi.comresearchgate.net This is achieved by polymerizing functional monomers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and chemical functionality to the template. nih.govyoutube.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl N-(4-iodophenyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via carbamate formation using methyl chloroformate and 4-iodoaniline under basic conditions (e.g., triethylamine in anhydrous THF). A modified approach involves Mo(CO)6-promoted reactions between nitroarenes and dimethyl carbonate, which has been demonstrated for analogous chlorophenyl derivatives (yield: 78%) . Optimization of reaction time, temperature, and stoichiometry is critical, as excess methylating agents may lead to overalkylation. NMR spectroscopy (e.g., ¹H and ¹³C) is essential for confirming product identity and purity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL (e.g., R factor < 0.08) are standard practices . For the iodophenyl analog, attention to heavy-atom effects (e.g., iodine’s high electron density) is crucial during data processing. The SHELX suite is widely used for structure solution and refinement due to its robustness with small-molecule crystallography .
Advanced Research Questions
Q. How do electronic effects of the 4-iodo substituent influence the molecular conformation and intermolecular interactions compared to chloro/nitro analogs?
- Methodological Answer : The electron-withdrawing nature of the iodine substituent alters the carbamate group’s electronic environment, potentially affecting bond lengths and dihedral angles. For example, in Methyl N-(4-chlorophenyl)carbamate, the chlorophenyl ring forms a dihedral angle of 8.79° with the carbamate moiety, stabilized by N–H⋯O hydrogen bonds . Comparative studies with nitro derivatives (e.g., Methyl N-(4-nitrophenyl)carbamate, R factor = 0.074) suggest that stronger electron-withdrawing groups may reduce hydrogen-bonding efficiency, impacting crystal packing . DFT calculations can supplement experimental data to quantify substituent effects.
Q. What are the challenges in resolving data contradictions during crystallographic refinement of halogenated carbamates?
- Methodological Answer : Discrepancies in R factors (e.g., 0.041 for chloro vs. 0.074 for nitro analogs) often arise from variations in crystal quality, data completeness, or disorder modeling . For iodine-containing compounds, absorption corrections (e.g., SADABS) are critical due to high X-ray attenuation. Advanced refinement strategies include:
- Using constraints for rigid groups (e.g., phenyl rings).
- Applying anisotropic displacement parameters for heavy atoms.
- Validating hydrogen positions via Fourier difference maps .
Q. How can this compound be utilized in radiopharmaceutical research?
- Methodological Answer : Radioiodinated carbamates, such as those with N-(4-iodophenyl)carbamoyl groups, have been explored as adrenal cortex imaging agents due to iodine’s favorable radiolabeling properties (e.g., ¹²³I or ¹³¹I isotopes). Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
